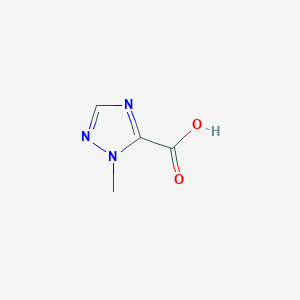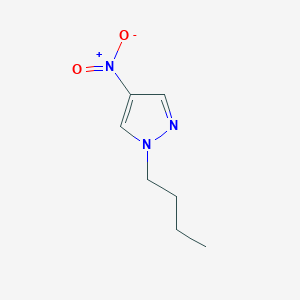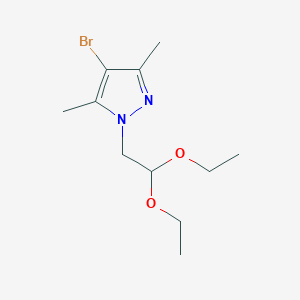
1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸
概要
説明
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境モニタリング
1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸: は、環境汚染の指標として特定されており、特に植物における1,1-ジメチルヒドラジン (UDMH) への暴露に関連しています . その存在は、環境中のUDMH(有毒なロケット推進剤)のレベルを示す可能性があります。この用途は、産業汚染物質の生態学的影響を評価し、環境の安全性を確保するために重要です。
医薬品化学
製薬業界では、1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸を含むトリアゾール誘導体は、潜在的な生物活性を有するために合成されています . これらは、抗菌作用、鎮痛作用、抗炎症作用、抗癌作用について研究されています。この化合物は、より優れた有効性と副作用の軽減を備えた新しい薬剤を作成するための構成要素として役立ちます。
農業
トリアゾール環は、その生物活性のために農薬で一般的なモチーフです。1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸は、新規の殺虫剤または除草剤の合成に使用され、より効果的で環境に優しい農薬の開発に貢献する可能性があります .
材料科学
材料科学では、1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸は、耐久性が向上したポリマーや導電率が向上した電子材料など、特定の特性を持つ化合物を合成するための前駆体となる可能性があります .
生化学研究
この化合物は、酵素阻害、タンパク質結合、その他の生化学的経路を研究するために、生化学研究で使用されています。 これは、病気の分子基盤と標的療法の開発を理解するのに役立ちます .
産業用途
1-メチル-1H-1,2,4-トリアゾール-5-カルボン酸: は、さまざまな工業用化学品の合成に関与しています。 より効率的な触媒、潤滑油の添加剤、または腐食防止剤として使用できます。これは、機械やインフラストラクチャの寿命を延ばすために不可欠です .
分析化学
分析試薬として、この化合物は、クロマトグラフィーや分光法でさまざまな物質の検出と定量に使用できます。 その独特の化学的特性により、複雑な分析手順に適しています .
核医学
トリアゾール誘導体は、特に陽電子放出断層撮影(PET)スキャン用の放射性トレーサーの合成において、核医学における潜在的な用途について研究されています。 この用途は、さまざまな病気の診断と治療モニタリングを改善する可能性があります .
作用機序
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that triazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
特性
IUPAC Name |
2-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLMKCACFMPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679691 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815588-93-3 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


